molecular formula C14H8ClN3O2 B12342937 (2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12342937
M. Wt: 285.68 g/mol
InChI Key: GQXLTSVQSVPLRL-YFHOEESVSA-N
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Description

(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. Common starting materials may include substituted benzimidazoles and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrido[1,2-a]benzimidazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research into the biological activities of this compound may reveal new therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]benzimidazole: A closely related compound with similar biological activities.

    Benzimidazole Derivatives: Compounds with a benzimidazole core structure, known for their diverse pharmacological properties.

    Pyridine Derivatives: Compounds containing a pyridine ring, widely used in medicinal chemistry.

Uniqueness

The uniqueness of (2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific substitution pattern and the presence of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C14H8ClN3O2/c15-5-8-9(6-16)13-17-11-3-1-2-4-12(11)18(13)14(20)10(8)7-19/h1-4,7,19H,5H2/b10-7-

InChI Key

GQXLTSVQSVPLRL-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\O)/C(=C3C#N)CCl

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CO)C(=C3C#N)CCl

Origin of Product

United States

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